molecular formula C18H19NO4S B12203835 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide

Cat. No.: B12203835
M. Wt: 345.4 g/mol
InChI Key: PYJTVFAWTPZKJB-CMDGGOBGSA-N
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Description

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C18H19NO4S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide is a complex organic molecule featuring a prop-2-enamide backbone and various heterocycles, including thiophene and furan rings. Its unique structural characteristics suggest potential pharmacological activities, warranting a detailed exploration of its biological activity.

Chemical Structure

The compound's structure can be represented as follows:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This includes:

  • A prop-2-enamide backbone.
  • A tetrahydrothiophene moiety with a 1,1-dioxide functional group.
  • A furan ring attached to the nitrogen atom.

Biological Activity Overview

Biological activity refers to the effects that a compound exerts on living organisms. The biological activity of this compound is assessed through various bioassays that measure responses such as:

  • Cell viability
  • Enzyme inhibition
  • Receptor binding affinity

Given its structural features, the compound is hypothesized to exhibit several pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.

Anticonvulsant Activity

Research has shown that compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives of cinnamamide have demonstrated efficacy in various seizure models. The potential mechanism of action may involve modulation of neurotransmitter systems or direct interaction with ion channels.

Case Study: Cinnamamide Derivatives
A study evaluating the anticonvulsant activity of cinnamamide derivatives found significant efficacy in models such as:

  • Maximal Electroshock (MES)
  • 6-Hz Psychomotor Seizure Model

The findings indicated that certain derivatives could reduce seizure frequency and severity, suggesting that this compound may also possess similar properties due to its structural analogies with these compounds .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Techniques such as:

  • Molecular docking studies
  • In vitro enzyme assays

These studies help determine binding affinities and interaction profiles with target proteins and receptors.

Comparative Analysis

The following table summarizes the biological activities and structural features of related compounds:

Compound NameStructural FeaturesBiological Activity
Cinnamamide DerivativeCinnamamide backbone with various substitutionsAnticonvulsant, anti-inflammatory
Thiophene DerivativeContains thiophene ringsDiverse biological activities
Furan DerivativeContains furan ringsExhibits different reactivity patterns

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C18H19NO4S/c20-18(9-8-15-5-2-1-3-6-15)19(13-17-7-4-11-23-17)16-10-12-24(21,22)14-16/h1-9,11,16H,10,12-14H2/b9-8+

InChI Key

PYJTVFAWTPZKJB-CMDGGOBGSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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